molecular formula C16H13NO3 B14494005 2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- CAS No. 65387-40-8

2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)-

Cat. No.: B14494005
CAS No.: 65387-40-8
M. Wt: 267.28 g/mol
InChI Key: YHFPFWGKTZTMBI-UHFFFAOYSA-N
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Description

2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- is a compound of significant interest in the field of organic chemistry. It is known for its unique structure, which includes both a phenyl group and an amino group attached to the butenoic acid backbone. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Chemical Reactions Analysis

2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tosic acid, pyrrolidine, and acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the aldol condensation reaction with glyoxylic acid produces 4-oxo-2-butenoic acids, which are versatile intermediates for further derivatization .

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- involves its interaction with specific molecular targets and pathways. For instance, 4-oxo-4-phenyl-but-2-enoates inhibit MenB, the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone biosynthesis pathway, through the formation of an adduct with coenzyme A . This inhibition disrupts the biosynthesis of menaquinone, a vital component in bacterial electron transport chains, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- can be compared with other similar compounds, such as 4-oxo-4-phenyl-2-butenoic acid and 2-oxo-4-phenylbutyric acid . These compounds share structural similarities but differ in their specific functional groups and reactivity. The presence of the phenylamino group in 2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- imparts unique properties, making it distinct from its analogs. This uniqueness is reflected in its specific applications and reactivity patterns.

Properties

CAS No.

65387-40-8

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-anilino-4-oxo-4-phenylbut-2-enoic acid

InChI

InChI=1S/C16H13NO3/c18-15(12-7-3-1-4-8-12)11-14(16(19)20)17-13-9-5-2-6-10-13/h1-11,17H,(H,19,20)

InChI Key

YHFPFWGKTZTMBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C(C(=O)O)NC2=CC=CC=C2

Origin of Product

United States

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